molecular formula C11H14O3 B8700758 3,5-Bis(methoxymethyl)benzaldehyde CAS No. 137334-70-4

3,5-Bis(methoxymethyl)benzaldehyde

Cat. No.: B8700758
CAS No.: 137334-70-4
M. Wt: 194.23 g/mol
InChI Key: KJLBECPMEXYTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(methoxymethyl)benzaldehyde is a substituted benzaldehyde derivative featuring two methoxymethyl (-CH₂-O-CH₃) groups at the 3 and 5 positions of the benzene ring. This structure confers unique electronic and steric properties, distinguishing it from simpler benzaldehyde analogs. Methoxymethyl groups are electron-donating via the ether oxygen, which can influence the aldehyde's reactivity in nucleophilic additions or condensations.

Properties

CAS No.

137334-70-4

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3,5-bis(methoxymethyl)benzaldehyde

InChI

InChI=1S/C11H14O3/c1-13-7-10-3-9(6-12)4-11(5-10)8-14-2/h3-6H,7-8H2,1-2H3

InChI Key

KJLBECPMEXYTQS-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC(=C1)C=O)COC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their substituent characteristics:

Compound Name Substituents Electronic Effect Molecular Weight Melting Point (°C) Key Applications
3,5-Bis(methoxymethyl)benzaldehyde -CH₂-O-CH₃ (3,5-positions) Electron-donating ~194.2* Not reported Hypothetical: Organic synthesis
3,5-Dimethoxybenzaldehyde -OCH₃ (3,5-positions) Electron-donating 166.18 44–48 Intermediate in drug synthesis
3,5-Bis(trifluoromethyl)benzaldehyde -CF₃ (3,5-positions) Strong electron-withdrawing 242.12 Not reported Catalysis, fluorinated materials
3,5-Di-tert-butylbenzaldehyde -C(CH₃)₃ (3,5-positions) Steric hindrance 232.33 Not reported Ligand in porphyrin synthesis

*Calculated based on formula C₁₁H₁₄O₃.

Substituent Impact Analysis:
  • Electron-donating groups (e.g., -OCH₃, -CH₂-O-CH₃): Increase electron density at the aldehyde group, enhancing reactivity in nucleophilic additions (e.g., condensation reactions) .
  • Electron-withdrawing groups (e.g., -CF₃): Reduce electron density, slowing nucleophilic attack but stabilizing intermediates in electrophilic substitutions .
  • Steric effects : Bulky groups like -C(CH₃)₃ hinder access to the aldehyde, affecting reaction yields in sterically demanding processes .
Condensation Reactions:
  • 3,5-Dimethoxybenzaldehyde: Used in chalcone synthesis (e.g., with 4-methoxyacetophenone) to yield intermediates for pharmaceuticals. Methoxy groups enhance reactivity compared to unsubstituted benzaldehyde .
  • 3,5-Bis(trifluoromethyl)benzaldehyde : Reacts with ketones under acidic conditions to form fluorinated chalcones (43% yield reported) . The -CF₃ groups reduce reactivity but improve product stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.